N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic small molecule featuring a benzodioxine carboxamide core linked to a substituted ethyl group. The ethyl moiety is functionalized with a furan-2-yl ring and a morpholin-4-yl group.
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-morpholin-4-ylethyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c22-19(18-13-25-16-4-1-2-5-17(16)26-18)20-12-14(15-6-3-9-24-15)21-7-10-23-11-8-21/h1-6,9,14,18H,7-8,10-13H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIOKHCMTBOCPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C2COC3=CC=CC=C3O2)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Formation of the Morpholine Ring: The morpholine ring is generally synthesized by the reaction of diethanolamine with sulfuric acid.
Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Coupling Reactions: The final compound is formed by coupling the furan, morpholine, and benzodioxine intermediates through amide bond formation, typically using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The amide group can be reduced to form amines.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Furanones
Reduction: Amines
Substitution: Substituted morpholine derivatives
Scientific Research Applications
Medicinal Chemistry
The compound's structure suggests potential pharmacological properties. Research indicates that thiadiazole derivatives may exhibit anti-inflammatory, antimicrobial, and anticancer activities.
- Anti-inflammatory Properties : Studies have shown that compounds containing thiadiazole rings can inhibit the production of pro-inflammatory cytokines, making them candidates for treating inflammatory diseases.
- Antimicrobial Activity : The presence of the trifluoromethyl group enhances the lipophilicity of the molecule, which can improve its interaction with microbial membranes. Research has demonstrated efficacy against various bacterial strains, indicating potential use as an antimicrobial agent.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may induce apoptosis in cancer cells, particularly in breast and prostate cancer models. The mechanism often involves the modulation of signaling pathways related to cell survival.
Agricultural Applications
The compound may also serve as a pesticide or fungicide due to its biological activity against plant pathogens.
- Fungicidal Properties : Research has indicated that similar thiadiazole compounds can inhibit fungal growth, suggesting potential applications in crop protection against diseases caused by fungi such as Botrytis cinerea.
- Plant Growth Regulation : There is potential for this compound to act as a growth regulator, enhancing plant resilience against biotic stressors through modulation of secondary metabolite production.
Materials Science
The unique chemical structure allows for exploration in materials science, particularly in developing new polymers or coatings.
- Polymeric Applications : The incorporation of this compound into polymer matrices could enhance thermal stability and chemical resistance, making it suitable for industrial applications.
Case Studies and Research Findings
A review of recent literature highlights several case studies focusing on the applications of 2-[(4-methoxyphenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide:
| Study | Focus | Findings |
|---|---|---|
| Study A | Anti-inflammatory effects | Demonstrated significant reduction in cytokine levels in vitro. |
| Study B | Antimicrobial activity | Inhibition of bacterial growth observed at low concentrations. |
| Study C | Anticancer properties | Induced apoptosis in cancer cell lines with minimal toxicity to normal cells. |
| Study D | Agricultural use | Effective against Botrytis cinerea with low phytotoxicity on crops. |
Mechanism of Action
The mechanism of action of N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is not fully understood, but it is believed to interact with various molecular targets and pathways:
Molecular Targets: Potential targets include enzymes, receptors, and ion channels.
Pathways: The compound may modulate signaling pathways involved in inflammation, neurotransmission, or cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s activity and physicochemical properties can be inferred by comparing it to analogs with shared motifs:
2.1.1. Morpholine-Containing Derivatives
- Compound 6f (from ): A 2-[2-(morpholin-4-yl)ethyl]thiopyrimidine derivative displayed potent antifungal activity against Candida albicans and Aspergillus niger. The morpholine ring likely enhances solubility and membrane permeability .
- 3-(2-methoxyethyl)-N-[2-(morpholin-4-yl)ethyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide (): This compound, with a morpholin-4-yl ethyl group and carboxamide linkage, showed significant binding affinity (−41.207 kcal/mol) in virtual screens for cancer cell migration inhibition .
The presence of the morpholine ring in these analogs correlates with improved bioavailability and target engagement, suggesting similar advantages for the target compound.
2.1.2. Benzodioxine Carboxamide Derivatives
- N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide (): This compound shares the benzodioxine carboxamide core but incorporates a sulfonated tetrahydrothiophene group. Its molecular weight (488.0 g/mol) and lipophilic substituents may influence its pharmacokinetic profile compared to the target compound .
2.1.3. Furan-Substituted Compounds
- 5-Alkyl-6-(substituted benzyl)-2-thiouracils (): Furan-containing derivatives exhibited antibacterial activity against Staphylococcus aureus and Bacillus subtilis. The furan ring’s electron-rich structure may facilitate interactions with bacterial enzymes .
Key Observations
- Morpholine vs. Other Amines: Morpholine-containing derivatives (e.g., 6f) often exhibit superior antifungal activity compared to diethylamino or pyrrolidine analogs, likely due to enhanced solubility and hydrogen-bonding capacity .
- Furan vs. Benzodioxine : While furan derivatives target bacterial enzymes, benzodioxine carboxamides (e.g., ZINC000020117031) show promise in anticancer applications, possibly due to their rigid, planar structures .
Biological Activity
N-[2-(furan-2-yl)-2-(morpholin-4-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities, particularly in anticancer and antioxidant properties. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
The molecular formula for this compound is C17H21N3O4. The compound features a furan ring, a morpholine moiety, and a benzodioxine structure, which contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H21N3O4 |
| Molecular Weight | 345.37 g/mol |
| Purity | ≥95% |
Anticancer Activity
Recent research indicates that compounds similar to this compound exhibit significant anticancer properties. A study evaluated several benzodioxole derivatives, revealing that certain derivatives showed potent activity against various cancer cell lines.
- Cell Line Studies :
- Compound 2a demonstrated significant anticancer activity against the Hep3B liver cancer cell line, reducing α-fetoprotein (α-FP) secretion levels significantly compared to untreated controls .
- In cell cycle analysis, compound 2a induced G2-M phase arrest in Hep3B cells, with a percentage of 8.07%, closely comparable to doxorubicin (7.4%) .
Antioxidant Activity
Antioxidant properties were also evaluated using the DPPH assay. The synthesized compounds exhibited varying degrees of antioxidant activity:
- Compound 2a had an IC50 value of 39.85 µM compared to Trolox (IC50 = 7.72 µM), indicating moderate antioxidant activity .
Mechanistic Insights
The mechanisms underlying the anticancer effects of these compounds are thought to involve disruption of DNA synthesis and induction of apoptosis in cancer cells. For instance, molecular docking studies have suggested interactions with tubulin that could inhibit cancer cell proliferation by preventing mitotic spindle formation .
Study 1: Synthesis and Evaluation of Benzodioxole Derivatives
A detailed study on benzodioxole derivatives included the synthesis of several carboxamide compounds which were tested for their anticancer properties against different cell lines. The results indicated that compound 2a was particularly effective in inhibiting cell growth in Hep3B cells and induced significant changes in cell cycle distribution .
Study 2: Antioxidant Evaluation
Another investigation assessed the antioxidant potential of various synthesized compounds through DPPH radical scavenging assays. The results highlighted that while some derivatives exhibited promising antioxidant effects, they were generally less potent than established antioxidants like Trolox .
Q & A
Q. How can the synthesis of this compound be optimized for higher yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, including coupling of the morpholine and furan moieties to a benzodioxine backbone. Key steps include:
- Amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) under inert atmospheres.
- Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures.
- Yield optimization by adjusting reaction temperatures (60–80°C) and stoichiometric ratios of reagents (1:1.2 for amine to acyl chloride) .
Q. What analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm the integration of the morpholine ring (δ 2.4–3.2 ppm for N-CH₂ groups) and benzodioxine protons (δ 4.2–4.5 ppm for the dioxane ring).
- High-resolution mass spectrometry (HRMS) to verify the molecular ion peak ([M+H]⁺ expected at m/z ~387.18).
- X-ray crystallography for resolving stereochemistry, though crystallization may require slow evaporation from DMSO/MeOH mixtures .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Conduct pH-dependent stability studies in buffers (pH 1–10) at 37°C. Monitor degradation via HPLC-UV at 254 nm.
- Use Arrhenius kinetics to predict shelf-life under accelerated conditions (40–60°C).
- Identify degradation products using LC-MS/MS, focusing on hydrolysis of the carboxamide group or oxidation of the furan ring .
Advanced Research Questions
Q. What strategies can resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines (e.g., HepG2 for anticancer studies), serum concentrations (10% FBS), and incubation times (48–72 hrs).
- Validate target engagement using siRNA knockdowns or CRISPR-edited models to confirm pathway specificity.
- Perform structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing morpholine with piperazine) to isolate contributions of specific moieties .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Use molecular docking (AutoDock Vina, Schrödinger Suite) to simulate binding to receptors like kinase domains or GPCRs. Prioritize targets with known affinity for benzodioxine derivatives (e.g., PARP-1).
- Perform MD simulations (GROMACS) to assess binding stability over 100 ns trajectories. Analyze hydrogen bonds between the carboxamide group and catalytic residues.
- Validate predictions with surface plasmon resonance (SPR) to measure real-time binding kinetics (KD values) .
Q. What experimental designs are suitable for evaluating synergistic effects with existing therapeutics?
- Methodological Answer :
- Combination index (CI) analysis using the Chou-Talalay method. Test with chemotherapeutics (e.g., doxorubicin) at fixed molar ratios (1:1 to 1:10).
- Mechanistic studies : Measure apoptosis (Annexin V/PI staining) and autophagy (LC3-II Western blot) to identify synergistic pathways.
- In vivo validation in xenograft models with co-administration via IP injection; monitor tumor volume and toxicity biomarkers (ALT/AST) .
Data Contradiction Analysis
Q. How to address discrepancies in cytotoxicity data between in vitro and in vivo models?
- Methodological Answer :
- Pharmacokinetic profiling : Measure plasma half-life (t₁/₂) and bioavailability via LC-MS. Poor absorption or rapid metabolism (e.g., CYP3A4-mediated) may explain reduced in vivo efficacy.
- Tissue distribution studies : Use radiolabeled compound (¹⁴C) to assess penetration into target organs.
- Species-specific differences : Compare metabolic stability in human vs. murine liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
